Malonic acid
Overview
Description
It was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid . Malonic acid is a white crystalline powder at room temperature and is soluble in water, ethanol, and diethyl ether . It is commonly found in some fruits and vegetables and has a significant role in biochemistry and industrial applications .
Mechanism of Action
Target of Action
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid . It primarily targets several enzymes and proteins, including Aspartate 1-decarboxylase , Proto-oncogene tyrosine-protein kinase Src , Sigma factor SigB regulation protein RsbQ , Putative cytochrome P450 , U1 small nuclear ribonucleoprotein A , Malonamidase E2 , and Acetyl transferase . These targets play crucial roles in various biochemical processes, including the respiratory electron transport chain, where this compound acts as a competitive inhibitor against succinate dehydrogenase .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it acts as a competitive inhibitor against succinate dehydrogenase in the respiratory electron transport chain . This interaction results in changes in the metabolic processes of the organism, potentially leading to metabolic errors such as a deficiency of malonyl-CoA decarboxylase .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway , where it is converted to malonic semialdehyde and then to this compound . It also plays a role in the acetate-malonate pathway , contributing to the biosynthesis of fatty acids and other organic compounds . Additionally, this compound is part of the Shikimic-acid, Malonic-acid, Mevalonic-acid, and Methylerythritol-phosphate pathways , which are involved in the metabolism of secondary metabolites .
Pharmacokinetics
It is known that this compound exhibits wide tissue distribution, including uptake into the brain . It is cleared by both hepatic and renal excretion . The compound is quite stable, with minimal metabolism even after extended periods .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it inhibits photosynthesis and destroys the structure of algal cells, leading to cell death . In humans, this compound’s inhibition of succinate dehydrogenase can lead to metabolic errors such as a deficiency of malonyl-CoA decarboxylase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is highly soluble in water and oxygenated solvents , which can affect its distribution and action in the body. Additionally, the presence of other compounds and the pH of the environment can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase, which is part of the respiratory electron transport chain . It binds to the active site of the enzyme without reacting, competing with the usual substrate succinate . This inhibition disrupts the Krebs cycle, a crucial metabolic pathway that provides energy in cells . Additionally, this compound is involved in the synthesis of malonyl-CoA, an important precursor in fatty acid biosynthesis .
Cellular Effects
This compound has various effects on cellular processes. It has been shown to inhibit succinate dehydrogenase, leading to a disruption in the Krebs cycle and a decrease in cellular energy production . This inhibition can result in increased levels of reactive oxygen species (ROS) and oxidative stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the balance of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through competitive inhibition of succinate dehydrogenase . By binding to the active site of the enzyme, it prevents the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition disrupts the electron transport chain and reduces ATP production . Additionally, this compound can influence gene expression by altering the levels of metabolic intermediates and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively unstable and can degrade into acetic acid and carbon dioxide when exposed to heat . In in vitro studies, this compound has been shown to cause long-term effects on cellular function, including increased oxidative stress and disruption of metabolic pathways . In in vivo studies, this compound can lead to developmental delays and cardiomyopathy in animal models with malonyl-CoA decarboxylase deficiency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit succinate dehydrogenase and disrupt the Krebs cycle without causing significant toxicity . At high doses, this compound can cause neurotoxicity, leading to neuronal depolarization and secondary excitotoxicity . These toxic effects are dose-dependent and can result in severe metabolic acidosis and cardiomyopathy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in fatty acid biosynthesis . This compound also acts as a competitive inhibitor of succinate dehydrogenase in the Krebs cycle, disrupting energy production in cells . Additionally, this compound can be produced through the fermentation of glucose and is involved in the synthesis of various organic compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and can easily diffuse across cell membranes . This compound can also be transported by specific transporters and binding proteins that facilitate its movement within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it inhibits succinate dehydrogenase . This localization is facilitated by the presence of specific targeting signals and transporters that direct this compound to the mitochondria . Within the mitochondria, this compound can disrupt the electron transport chain and reduce ATP production, leading to increased oxidative stress and cellular dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical preparation of malonic acid starts from chloroacetic acid. The process involves several steps:
- This sodium salt then reacts with sodium cyanide to form the sodium salt of cyanoacetic acid through nucleophilic substitution.
- The nitrile group in cyanoacetic acid is hydrolyzed with sodium hydroxide to produce sodium malonate.
- Finally, acidification of sodium malonate with sulfuric acid yields this compound .
Sodium carbonate: reacts with chloroacetic acid to produce the sodium salt.
Industrial Production Methods
Industrially, this compound is produced by the hydrolysis of dimethyl malonate or diethyl malonate . Another method involves the fermentation of glucose, which is considered a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Malonic acid undergoes various chemical reactions typical of carboxylic acids:
Formation of amides, esters, and anhydrides: This compound reacts with alcohols to form esters and with amines to form amides.
Halogenation: Reaction with sulfuryl chloride or bromine yields mono- or dihalogenated derivatives.
Condensation: This compound condenses with urea to form barbituric acid, a precursor to various drugs.
Common Reagents and Conditions
Sulfuryl chloride or bromine: for halogenation.
Thionyl chloride or phosphorus pentachloride: for forming acyl chlorides.
Urea: for condensation reactions.
Major Products
Barbituric acid: Formed from the condensation with urea.
Cinnamic acid: Formed through Knoevenagel condensation with benzaldehyde.
Scientific Research Applications
Malonic acid has a wide range of applications in scientific research:
Biology: Plays a role in the study of enzymatic reactions and metabolic pathways.
Medicine: Involved in the synthesis of vitamins B1 and B6, and other valuable compounds.
Industry: Used in the production of specialty polymers, resins, and as a flavor enhancer in food applications.
Comparison with Similar Compounds
Malonic acid is similar to other dicarboxylic acids such as:
- Oxalic acid
- Succinic acid
- Fumaric acid
- Malondialdehyde
- Dimethyl malonate
Uniqueness
This compound is unique due to its high reactivity of the central methylene group, which makes it a valuable reagent in organic synthesis . Its ability to form stable mono- and dianions also distinguishes it from other dicarboxylic acids .
Properties
IUPAC Name |
propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4, Array | |
Record name | MALONIC ACID | |
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Record name | malonic acid | |
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Related CAS |
141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |
Record name | Malonic acid | |
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DSSTOX Substance ID |
DTXSID7021659 | |
Record name | Propanedioic acid | |
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Molecular Weight |
104.06 g/mol | |
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Physical Description |
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |
Record name | MALONIC ACID | |
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Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |
Record name | MALONIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |
Record name | MALONIC ACID | |
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Density |
1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |
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Vapor Pressure |
0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |
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Color/Form |
White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |
CAS No. |
141-82-2 | |
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Melting Point |
276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of malonic acid?
A1: this compound, with the IUPAC name propanedioic acid, has the molecular formula C3H4O4 and a molecular weight of 104.06 g/mol. Spectroscopically, it is characterized by a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum around 1700 cm-1. The 1H NMR spectrum in DMSO-d6 shows a singlet at 3.1 ppm for the methylene protons and a broad singlet at 12.3 ppm for the carboxylic protons. []
Q2: How does the structure of this compound influence its solubility in water?
A2: this compound exhibits good solubility in water due to the presence of two carboxyl groups (-COOH) capable of forming hydrogen bonds with water molecules. []
Q3: Can this compound form hydrates, and if so, what implications does this have for atmospheric chemistry?
A4: Yes, this compound can form a hydrate, potentially with the formula C3H4O4·6H2O. This hydrate, observed through thermal analysis and IR spectroscopy, can form over a wide concentration range and significantly impact the physical properties and behavior of atmospheric aerosols. []
Q4: How does temperature affect the deliquescence relative humidity (DRH) of this compound?
A5: Humidity-controlled thermogravimetric analysis (HTGA) reveals that the DRH of this compound decreases with decreasing temperature. This highlights the importance of considering temperature variations when studying the hygroscopic properties of this compound in atmospheric models. []
Q5: What role does this compound play in the Belousov-Zhabotinsky (BZ) reaction?
A6: In the BZ reaction, this compound serves as an organic substrate that undergoes oxidation by bromate ions in the presence of a catalyst, typically cerium. This reaction is known for its oscillatory behavior, exhibiting periodic changes in the concentration of reactants and intermediates. Notably, malonyl radicals, formed during the oxidation of this compound, play a crucial role in the negative feedback loop of the BZ reaction. []
Q6: How have computational methods contributed to our understanding of this compound's interactions and properties?
A7: Molecular dynamics simulations have been instrumental in investigating the water adsorption around this compound aggregates, providing insights into its role in cloud condensation nuclei formation. These simulations have allowed researchers to construct phase diagrams for this compound-water systems, revealing different phases depending on temperature and water content. []
Q7: Can computational chemistry predict the tautomeric equilibrium of this compound in different environments?
A8: Yes, computational studies have confirmed the presence of the enol form of this compound and can be used to predict the relative stability of different tautomers in various environments. These findings are crucial for understanding the reactivity and behavior of this compound in different chemical and biological contexts. []
Q8: How do structural modifications of this compound, such as alkyl substitution, impact its chemical properties?
A9: Alkyl substitution on the central carbon atom of this compound can affect its physical and chemical properties. For instance, increasing the alkyl chain length generally leads to decreased water solubility and altered reactivity in decarboxylation reactions. []
Q9: How does the reactivity of this compound towards Mn(III) oxidation compare to its brominated derivatives?
A10: Studies have shown that this compound exhibits a higher reactivity towards Mn(III) oxidation compared to its brominated derivatives, bromothis compound, and dibromothis compound. This difference in reactivity is attributed to the electron-withdrawing nature of the bromine substituents, which decrease the electron density on the central carbon atom, making it less susceptible to oxidation. []
Q10: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound, particularly in biological samples. High-performance liquid chromatography (HPLC) is also used, especially for studying reaction mixtures involving this compound. [, ]
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